molecular formula C10H6Br2N2O B081729 4,5-Dibromo-2-phenylpyridazin-3(2H)-one CAS No. 14305-08-9

4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Cat. No. B081729
CAS RN: 14305-08-9
M. Wt: 329.97 g/mol
InChI Key: NQJXEMRMTOSSBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridazinone compounds involves various chemical reactions, including condensation and cyclization processes. These compounds are typically synthesized in good yields and characterized spectroscopically. For instance, compounds similar to 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, like antipyrine derivatives, have been synthesized and analyzed through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, indicating a complex synthesis process involving intermolecular interactions stabilized by hydrogen bonds and π-interactions (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to 4,5-Dibromo-2-phenylpyridazin-3(2H)-one has been extensively analyzed using X-ray diffraction, revealing that these compounds often crystallize in specific space groups with molecular sheets primarily formed by hydrogen bonding. The stabilization of these structures is dominated by electrostatic energy contributions, highlighting the significance of intermolecular interactions in determining the molecular arrangement (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving pyridazinone derivatives include various substitutions and functional group transformations. These reactions are influenced by the presence of halogen atoms, which can participate in nucleophilic substitution reactions. The reactivity of these compounds can lead to the formation of a wide range of derivatives with potential biological activities (Panneerselvam et al., 2009).

Scientific Research Applications

  • Insecticidal Activity : Derivatives of pyridazin-3(2H)-one have demonstrated significant insecticidal activities. For instance, compounds like 4b, 4d, and 4h showed over 90% activity at 100 mg/L against Plutella xylostella (Wu et al., 2012).

  • Pharmaceutical Applications : Pyridazin-3(2H)-one derivatives are prevalent in pharmaceuticals, including selective COX-2 inhibitors like Celebrex, Viox, and Bextra, which are used for treating pain and inflammation (Tsolomiti et al., 2007). Additionally, they find use as phosphodiesterase inhibitors for various diseases including multiple sclerosis, hypertension, Alzheimer disease, and for inhibiting vascular intimal hyperplasia.

  • Synthesis and Functionalization : Studies have demonstrated the synthesis of various pyridazin-3(2H)-one derivatives and their functionalization, such as aminocarbonylation reactions, which show high reactivity and yield diverse products (Takács et al., 2012).

  • Anti-Inflammatory and Analgesic Properties : Some pyridazin-3(2H)-one derivatives have shown potential as anti-inflammatory and analgesic agents with cardioprotective and ulcerogenic sparing effects (Sharma & Bansal, 2016).

  • Organic Light-Emitting Diodes (OLEDs) : Homoleptic phenylpyridazine iridium(III) complexes, derived from pyridazine structures, have been used in OLEDs, demonstrating high efficiency and potential application as efficient emitters (Chen et al., 2019).

Safety And Hazards

This would involve a discussion of any risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential areas for further research, such as new synthetic methods, new reactions, or new applications.


properties

IUPAC Name

4,5-dibromo-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJXEMRMTOSSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162299
Record name 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2-phenylpyridazin-3(2H)-one

CAS RN

14305-08-9
Record name 4,5-Dibromo-2-phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14305-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromo-2-phenyl-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Orhan, L Gundogdu, M Kose, Y Yokoyama - Journal of Photochemistry …, 2016 - Elsevier
Six novel photochromic bisarylpyridazinones containing 2,5-dimethylthiophene or 5-methyl-2-phenylthiazole unit were synthesized, and their photochromic and fluorescence properties …
Number of citations: 8 www.sciencedirect.com
DG Brooke, EM van Dam, CKW Watts, A Khoury… - Bioorganic & medicinal …, 2014 - Elsevier
High-throughput screening of a small-molecule library identified a 5-triazolo-2-arylpyridazinone as a novel inhibitor of the important glycolytic enzyme 6-phosphofructo-2-kinase/2,6-…
Number of citations: 42 www.sciencedirect.com
B Xu, J Han, L Wang - Asian Journal of Organic Chemistry, 2018 - Wiley Online Library
An efficient N‐arylation of pyridazinones with diaryliodonium salts has been developed without using base or metal catalysts. The reaction tolerated a variety of both diaryliodonium …
Number of citations: 14 onlinelibrary.wiley.com

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